2-(4-Propyl-1H-pyrazol-1-yl)acetic acid
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Overview
Description
2-(4-Propyl-1H-pyrazol-1-yl)acetic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propyl-1H-pyrazol-1-yl)acetic acid typically involves the reaction of 4-propyl-1H-pyrazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the carbon of the chloroacetic acid, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Propyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .
Scientific Research Applications
2-(4-Propyl-1H-pyrazol-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 2-(4-Propyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid: This compound has a cyclopropyl group instead of a propyl group, which may lead to different chemical and biological properties.
2-(4-Chloro-1H-pyrazol-1-yl)acetic acid: The presence of a chloro group can significantly alter the reactivity and biological activity of the compound.
Uniqueness
2-(4-Propyl-1H-pyrazol-1-yl)acetic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. The propyl group may influence the compound’s lipophilicity and ability to interact with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H12N2O2 |
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Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-(4-propylpyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C8H12N2O2/c1-2-3-7-4-9-10(5-7)6-8(11)12/h4-5H,2-3,6H2,1H3,(H,11,12) |
InChI Key |
DDELELVEZJERAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN(N=C1)CC(=O)O |
Origin of Product |
United States |
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